17-Aag

Description

Structure

2D Structure

Properties

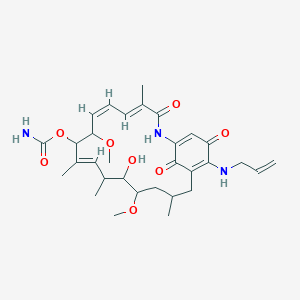

Molecular Formula |

C31H43N3O8 |

|---|---|

Molecular Weight |

585.7 g/mol |

IUPAC Name |

[(4E,6Z,10E)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |

InChI |

InChI=1S/C31H43N3O8/c1-8-12-33-26-21-13-17(2)14-25(41-7)27(36)19(4)15-20(5)29(42-31(32)39)24(40-6)11-9-10-18(3)30(38)34-22(28(21)37)16-23(26)35/h8-11,15-17,19,24-25,27,29,33,36H,1,12-14H2,2-7H3,(H2,32,39)(H,34,38)/b11-9-,18-10+,20-15+ |

InChI Key |

AYUNIORJHRXIBJ-RHCSXIAESA-N |

SMILES |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC=C)C)OC)OC(=O)N)C)C)O)OC |

Isomeric SMILES |

CC1CC(C(C(/C=C(/C(C(/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC=C)/C)OC)OC(=O)N)\C)C)O)OC |

Canonical SMILES |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC=C)C)OC)OC(=O)N)C)C)O)OC |

Origin of Product |

United States |

Foundational & Exploratory

17-AAG (Tanespimycin): A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Allylamino-17-demethoxygeldanamycin (17-AAG), also known as tanespimycin, is a derivative of the natural product geldanamycin. Geldanamycin, produced by the bacterium Streptomyces hygroscopicus, initially showed promise as an anticancer agent but was hampered by its significant toxicity. This led to the development of this compound, a less toxic analogue that has been the subject of extensive preclinical and clinical investigation. This technical guide provides an in-depth overview of the discovery, synthesis process, and mechanism of action of this compound, with a focus on its role as a potent inhibitor of Heat Shock Protein 90 (Hsp90).

Discovery and Development

The journey to this compound began with the discovery of geldanamycin, a benzoquinone ansamycin antibiotic with potent antitumor activity. However, significant hepatotoxicity and poor solubility limited its clinical utility. In the 1990s, efforts to develop less toxic and more effective analogues led to the synthesis of this compound. This was achieved by replacing the methoxy group at the 17-position of the geldanamycin ansa chain with an allylamino group. This modification resulted in a compound with a more favorable toxicity profile while retaining potent Hsp90 inhibitory activity. Despite its improved characteristics over geldanamycin, this compound still presented formulation challenges due to its poor water solubility, a factor that has influenced its clinical development pathway.

Synthesis Process

The synthesis of this compound is a semi-synthetic process that starts with the natural product geldanamycin. The core of the synthesis is a nucleophilic substitution reaction where the methoxy group at the 17-position of the benzoquinone ring of geldanamycin is displaced by allylamine.

Experimental Protocol: Synthesis of this compound from Geldanamycin

Materials:

-

Geldanamycin

-

Allylamine

-

Dichloromethane (CH2Cl2), dry

-

Hexane

-

Methanol (MeOH)

-

Chloroform (CHCl3)

-

Thin Layer Chromatography (TLC) plates

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Reaction Setup: Dissolve geldanamycin in dry dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Allylamine: To the stirred solution of geldanamycin, add an excess of allylamine dropwise at room temperature. Typically, 5 equivalents of allylamine are used.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature, protected from light, for approximately 48 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a mobile phase of chloroform and methanol (e.g., 95:5 CHCl3:MeOH). The disappearance of the geldanamycin spot and the appearance of a new, more polar spot corresponding to this compound indicates the reaction is proceeding.

-

Precipitation and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The crude product is then precipitated by the addition of hexane. The precipitation process is often repeated multiple times (e.g., 3x) to remove unreacted allylamine and other impurities. The precipitate is collected by centrifugation or filtration.

-

Final Product: The resulting solid is dried under vacuum to yield this compound as a powder. The product can be further purified by column chromatography if necessary.

-

Characterization: The identity and purity of the synthesized this compound are confirmed by analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mechanism of Action: Hsp90 Inhibition

This compound exerts its anticancer effects by potently and specifically inhibiting Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone that is essential for the conformational stability, maturation, and function of a wide array of "client" proteins. Many of these client proteins are key components of signaling pathways that are frequently dysregulated in cancer, promoting cell proliferation, survival, and angiogenesis.

By binding to the ATP-binding pocket in the N-terminus of Hsp90, this compound competitively inhibits the ATPase activity of the chaperone. This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding and subsequent degradation of its client proteins via the ubiquitin-proteasome pathway. The degradation of these oncoproteins simultaneously disrupts multiple oncogenic signaling pathways, making Hsp90 an attractive target for cancer therapy.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| BT474 | Breast Cancer | 5-6 | [1] |

| N87 | Gastric Cancer | 5-6 | [1] |

| SKOV3 | Ovarian Cancer | 5-6 | [1] |

| SKBR3 | Breast Cancer | 5-6 | [1] |

| LNCaP | Prostate Cancer | 25-45 | [1] |

| LAPC-4 | Prostate Cancer | 25-45 | [1] |

| DU-145 | Prostate Cancer | 25-45 | [1] |

| PC-3 | Prostate Cancer | 25-45 | [1] |

| JIMT-1 | Breast Cancer (Trastuzumab-resistant) | 10 | [2] |

| SKBR-3 | Breast Cancer | 70 | [2] |

| HCT116 | Colon Cancer | Not specified, but induces apoptosis | [3] |

| MCF-7 | Breast Cancer | Treatment at 3 µM showed depletion of client proteins | [4] |

| IMR-32 | Neuroblastoma | Significant inhibition at 0.5 and 1 µM | [5] |

| SK-N-SH | Neuroblastoma | Significant inhibition at 0.5 and 1 µM | [5] |

Table 2: Phase I Clinical Trial Data for this compound

| Dosing Schedule | Maximum Tolerated Dose (MTD) (mg/m²) | Dose-Limiting Toxicities (DLTs) | Reference |

| Daily x 5 days, every 21 days | 56 | Hepatic toxicity, fatigue, myalgias, nausea | [6][7] |

| Daily x 3 days, every 14 days | 112 | Not specified | [6][7] |

| Days 1, 4, 8, 11, every 21 days | 220 | Not specified | [6][7] |

| Weekly x 3, every 4 weeks | 295 | Pancreatitis, fatigue | [8] |

| Weekly x 3, every 4 weeks (in combination with gemcitabine) | 154 | Thrombocytopenia, fever, dyspnea | [9][10] |

| Weekly x 3, every 4 weeks (in combination with gemcitabine and cisplatin) | 154 | Neutropenia, hyperbilirubinemia, dehydration, GGT elevation, hyponatremia, nausea, vomiting, thrombocytopenia | [9][10] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's biological activities.

Hsp90 Binding Assay (Competitive)

This assay measures the ability of a compound to compete with a known ligand for binding to Hsp90.

Materials:

-

Purified recombinant human Hsp90 protein

-

Fluorescently labeled Hsp90 ligand (e.g., FITC-geldanamycin)

-

Assay buffer (e.g., 20 mM HEPES, pH 7.3, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% NP40)

-

This compound stock solution (in DMSO)

-

96-well black microplates

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the diluted this compound solutions. Include a no-inhibitor control (DMSO vehicle) and a no-enzyme control.

-

Add the fluorescently labeled Hsp90 ligand to all wells at a fixed concentration.

-

Add the purified Hsp90 protein to all wells except the no-enzyme control.

-

Incubate the plate at room temperature for a specified time (e.g., 2 hours), protected from light.

-

Measure the fluorescence polarization or fluorescence intensity using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of this compound on cell viability and proliferation.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear microplates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: The following day, treat the cells with various concentrations of this compound. Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis of Hsp90 Client Proteins

This technique is used to measure the levels of specific Hsp90 client proteins following treatment with this compound.

Materials:

-

Cancer cell lines

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies specific for Hsp90 client proteins (e.g., Akt, Raf-1, HER2, CDK4) and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound at various concentrations and for different time points. After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

-

SDS-PAGE and Transfer: Normalize the protein concentrations and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in client protein levels.

Conclusion

This compound has played a pivotal role in the development of Hsp90 inhibitors as a therapeutic strategy for cancer. Its discovery as a less toxic derivative of geldanamycin opened the door for clinical investigations into this class of drugs. The synthesis of this compound from a readily available natural product is a straightforward process. Its mechanism of action, centered on the inhibition of the essential molecular chaperone Hsp90, provides a powerful means to simultaneously disrupt multiple oncogenic signaling pathways. While challenges related to its formulation and toxicity have been encountered in the clinic, the extensive research on this compound has provided a deep understanding of Hsp90 biology and has paved the way for the development of next-generation Hsp90 inhibitors with improved pharmaceutical properties. The data and protocols presented in this guide serve as a valuable resource for researchers and drug development professionals continuing to explore the therapeutic potential of targeting Hsp90 in cancer and other diseases.

References

- 1. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase II Trial of 17-Allylamino-17-Demethoxygeldanamycin in Patients with Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The HSP90 Family: Structure, Regulation, Function, and Implications in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Hsp90 – from signal transduction to cell transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phase I Trial of 17-Allylamino-17-Demethoxygeldanamycin in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phase I study of 17-allylamino-17 demethoxygeldanamycin, gemcitabine and/or cisplatin in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Cremophor-Free Formulation for Tanespimycin (this compound) using PEO-b-PDLLA Micelles: Characterization and Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hsp90 and co-chaperones twist the functions of diverse client proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological activities of novel 17-aminogeldanamycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

17-AAG (Tanespimycin): A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Allylamino-17-demethoxygeldanamycin (17-AAG), also known as Tanespimycin, is a derivative of the ansamycin antibiotic geldanamycin. It is a potent inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, survival, and oncogenesis. By inhibiting Hsp90, this compound disrupts multiple signaling pathways simultaneously, making it an attractive agent for cancer therapy. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, including detailed experimental protocols and visualization of its mechanism of action.

Chemical Structure and Physicochemical Properties

This compound is a semi-synthetic derivative of geldanamycin, with an allylamino group at the C-17 position, which imparts greater stability compared to its parent compound.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 17-Demethoxy-17-(2-propenylamino)geldanamycin | [2] |

| Alternative Names | Tanespimycin, NSC 330507 | [2] |

| CAS Number | 75747-14-7 | [3] |

| Molecular Formula | C₃₁H₄₃N₃O₈ | [3] |

| Molecular Weight | 585.7 g/mol | [3] |

| Appearance | Lyophilized powder | [3] |

| Purity | ≥98% | [3] |

| Solubility | Soluble in DMSO (up to 150 mg/mL) and ethanol (up to 5 mg/mL). Poorly soluble in water (approximately 20-50 µM). | [3] |

| Storage | Store lyophilized or in solution at -20°C, desiccated and protected from light. Stable for 24 months in lyophilized form and up to 3 months in solution. | [3] |

Mechanism of Action

This compound exerts its biological effects by binding to the N-terminal ATP-binding pocket of Hsp90.[4][5] This competitive inhibition of ATP binding disrupts the Hsp90 chaperone cycle, leading to the misfolding, ubiquitination, and subsequent proteasomal degradation of Hsp90 client proteins.[4][5] Many of these client proteins are oncoproteins critical for cancer cell proliferation and survival.

Downstream Signaling Pathways

The inhibition of Hsp90 by this compound leads to the degradation of a multitude of client proteins, thereby affecting several critical signaling pathways involved in cancer progression, including those regulating cell cycle and apoptosis.

Key Hsp90 Client Proteins Degraded by this compound

In Vitro Efficacy

This compound has demonstrated potent anti-proliferative activity across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values vary depending on the cell line's dependency on Hsp90 client proteins.

Table 2: In Vitro IC₅₀ Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |

| JIMT-1 | Breast Cancer | 10 | [3] |

| H1975 | Lung Adenocarcinoma | 1.258 | [11] |

| H1437 | Lung Adenocarcinoma | < 6.555 | [11] |

| H1650 | Lung Adenocarcinoma | < 6.555 | [11] |

| LNCaP | Prostate Cancer | 25-45 | [12] |

| LAPC-4 | Prostate Cancer | 25-45 | [12] |

| DU-145 | Prostate Cancer | 25-45 | [12] |

| PC-3 | Prostate Cancer | 25-45 | [12] |

| SKBR-3 | Breast Cancer | 70 | [3] |

| HCC827 | Lung Adenocarcinoma | 26.255 | [11] |

| Calu-3 | Lung Adenocarcinoma | 87.733 | [11] |

| Hep3B | Hepatocellular Carcinoma | 2600 | [13] |

| HuH7 | Hepatocellular Carcinoma | 430 | [13] |

| H446 | Small Cell Lung Cancer | 12.61 mg/L (~21.5 µM) | [8] |

| MCF-7 | Breast Cancer | ~10 µM (significant drop in viability) | [14][15] |

| MDA-MB-231 | Breast Cancer | ~100 µM (significant drop in viability) | [15] |

Experimental Protocols

Synthesis of this compound from Geldanamycin

Materials:

-

Geldanamycin (GA)

-

Dry Dichloromethane (CH₂Cl₂)

-

Allylamine

-

Hexane

-

Methanol (MeOH)

-

Chloroform (CHCl₃)

-

Thin Layer Chromatography (TLC) plate

-

Rotary evaporator

-

Centrifuge

Procedure:

-

Dissolve 100 mg of Geldanamycin (0.2 mmol) in 2 ml of dry CH₂Cl₂.

-

Add 5 equivalents of allylamine dropwise to the flask.

-

Stir the reaction at room temperature under low light conditions.

-

Monitor the reaction progress by TLC (95:5 CHCl₃:MeOH). The reaction is complete in approximately 2 days.

-

Once complete, precipitate the product with hexane (repeat 3 times).

-

Centrifuge the mixture at 2000 x g for 15 minutes.

-

Evaporate the solvent to dryness using a rotary evaporator to obtain this compound.[4]

Cell Proliferation Assay (MTT Assay)

Materials:

-

Cancer cell line of interest

-

96-well plates

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate overnight.

-

Treat the cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

-

Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.

-

Incubate for 1 to 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently to ensure complete solubilization.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.[8]

Western Blot Analysis for Hsp90 Client Protein Degradation

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against Hsp90 client proteins (e.g., Akt, c-Raf, HER2, CDK4) and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Lysis: Treat cells with the desired concentrations of this compound for a specified time. Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody (typically diluted 1:2000 to 1:10,000 in blocking buffer) for 1 hour at room temperature.

-

Detection: Wash the membrane three times with TBST. Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[1][13][16]

In Vivo Xenograft Tumor Model

Materials:

-

Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)

-

Cancer cell line for injection

-

Matrigel (optional)

-

This compound

-

Vehicle for injection (e.g., DMSO, Cremophor EL, or a micellar formulation)

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2 x 10⁶ cells in PBS, with or without Matrigel) into the flank of the mice.

-

Tumor Growth and Treatment Initiation: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Randomize mice into treatment and control (vehicle) groups.

-

Drug Administration: Administer this compound at a predetermined dose and schedule (e.g., 25-50 mg/kg, intraperitoneally, daily or on a specified schedule).[7] The formulation of this compound for in vivo use is critical due to its poor water solubility; a common formulation involves dissolving it in DMSO and then diluting it with a vehicle like corn oil or a Cremophor-based solution.[17]

-

Tumor Monitoring: Measure tumor volume with calipers regularly (e.g., twice a week) using the formula: Volume = 0.52 x (width)² x length.

-

Endpoint and Analysis: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis, such as immunohistochemistry for Hsp90 client proteins or markers of proliferation and apoptosis.[7][18]

Conclusion

This compound is a well-characterized Hsp90 inhibitor with potent antitumor activity demonstrated in a wide range of preclinical models. Its mechanism of action, involving the disruption of the Hsp90 chaperone machinery and subsequent degradation of key oncoproteins, provides a strong rationale for its investigation as a cancer therapeutic. This technical guide offers a foundational understanding of this compound's chemical and biological properties, along with detailed experimental protocols to aid researchers in their exploration of this and other Hsp90 inhibitors. The continued investigation into its efficacy, potential for combination therapies, and the development of more soluble analogs remains an active area of cancer research.

References

- 1. researchgate.net [researchgate.net]

- 2. bio-rad.com [bio-rad.com]

- 3. Hsp90 inhibitor this compound reduces ErbB2 levels and inhibits proliferation of the trastuzumab resistant breast tumor cell line JIMT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mode of cell death induced by the HSP90 inhibitor this compound (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. researchgate.net [researchgate.net]

- 7. Small molecule inhibitor screening identifified HSP90 inhibitor this compound as potential therapeutic agent for gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of this compound on the cell cycle and apoptosis of H446 cells and the associated mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of 17-allylamino-17-demethoxygeldanamycin on the induction of apoptosis and cell cycle arrest in HCT-116 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phase II Trial of 17-Allylamino-17-Demethoxygeldanamycin in Patients with Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. Heat shock protein 90 inhibition abrogates hepatocellular cancer growth through cdc2-mediated G2/M cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound Induces Endoplasmic Reticulum Stress-mediated Apoptosis in Breast Cancer Cells, Possibly Through PERK/eIF2α Up-regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. iv.iiarjournals.org [iv.iiarjournals.org]

- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 17. Phase I Trial of 17-Allylamino-17-Demethoxygeldanamycin in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

17-AAG's Mechanism of Action on HSP90: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 17-allylamino-17-demethoxygeldanamycin (17-AAG) on Heat Shock Protein 90 (HSP90). It delves into the molecular interactions, conformational changes, and downstream cellular consequences of HSP90 inhibition by this compound, offering valuable insights for researchers and professionals in drug development.

Introduction to HSP90

Heat Shock Protein 90 (HSP90) is a highly conserved and abundant molecular chaperone that plays a critical role in maintaining cellular homeostasis.[1] It is essential for the conformational maturation, stability, and activity of a wide range of "client" proteins, many of which are key components of signal transduction pathways that regulate cell growth, differentiation, and survival.[1] In cancer cells, HSP90 is often overexpressed and is crucial for the stability of numerous oncoproteins, making it an attractive target for cancer therapy.[2]

HSP90 functions as a dimer, and its activity is dependent on the binding and hydrolysis of ATP. The HSP90 protein has three main domains: an N-terminal domain (NTD) that contains the ATP-binding site, a middle domain (MD) that is crucial for client protein binding and ATP hydrolysis, and a C-terminal domain (CTD) responsible for dimerization. The chaperone cycle of HSP90 involves a series of conformational changes driven by ATP binding and hydrolysis, which facilitates the proper folding and activation of its client proteins.

The Core Mechanism: this compound's Interaction with HSP90

This compound is a derivative of the natural product geldanamycin and a potent inhibitor of HSP90.[3] Its primary mechanism of action involves the direct binding to the N-terminal ATP-binding pocket of HSP90.[1][3] This binding is competitive with ATP and effectively blocks the chaperone's ATPase activity.

Binding and Inhibition of ATPase Activity

This compound occupies the nucleotide-binding site in the N-terminal domain of HSP90, preventing the binding of ATP.[1] The inhibition of ATP binding locks HSP90 in a specific conformational state, unable to proceed through its normal chaperone cycle. This disruption of the ATPase-driven cycle is the initial and critical step in the downstream effects of this compound.

Induction of Conformational Changes

The binding of this compound to the N-terminal domain of HSP90 induces significant conformational changes throughout the chaperone protein. In vivo studies have shown that this compound treatment leads to a "closed" or compact conformation of HSP90. This involves the closing of the ATP-binding pocket lid and an increased interaction between the N-terminal and middle domains.[2] These conformational shifts are crucial for the subsequent events leading to client protein degradation.

Downstream Consequences of HSP90 Inhibition

The inhibition of HSP90's chaperone function by this compound triggers a cascade of events within the cell, ultimately leading to the degradation of HSP90 client proteins and the disruption of critical signaling pathways.

Client Protein Ubiquitination and Proteasomal Degradation

With the HSP90 chaperone cycle arrested, its client proteins are left in an unstable and misfolded state. This exposes hydrophobic residues, marking them for degradation. The co-chaperone CHIP (carboxyl terminus of Hsp70-interacting protein), which has E3 ubiquitin ligase activity, plays a key role in this process. CHIP recognizes the HSP90-client protein complex and ubiquitinates the client protein.[4] This polyubiquitination serves as a signal for the 26S proteasome, which then recognizes and degrades the client protein.[4][5]

A wide array of oncoproteins are clients of HSP90 and are therefore targeted for degradation upon this compound treatment. These include:

-

Transcription Factors: Mutant p53, HIF-1α

-

Steroid Hormone Receptors: Androgen Receptor, Estrogen Receptor

The degradation of these client proteins is a hallmark of HSP90 inhibition and can be readily observed by techniques such as Western blotting.

Disruption of Key Signaling Pathways

The degradation of multiple client proteins by this compound leads to the simultaneous disruption of several oncogenic signaling pathways. Two of the most critical pathways affected are the PI3K/Akt and MAPK/ERK pathways, which are frequently dysregulated in cancer and play central roles in cell proliferation, survival, and angiogenesis.[10][11] By depleting key components of these pathways, this compound effectively shuts down these pro-survival signals, leading to cell cycle arrest and apoptosis.[8]

Quantitative Data on this compound Activity

The inhibitory activity of this compound on HSP90 is typically quantified by its half-maximal inhibitory concentration (IC50) for ATPase activity and its growth inhibitory effects (GI50 or IC50) on cancer cell lines. These values can vary depending on the specific HSP90 isoform, the cell line, and the assay conditions.

| Parameter | Value | Cell Line / System | Cancer Type | Reference |

| HSP90 ATPase IC50 | 5 nM | Cell-free assay | N/A | |

| Growth Inhibition IC50 | 1.258 - 6.555 nM | H1975, H1437, H1650 | Lung Adenocarcinoma | |

| Growth Inhibition IC50 | 26.255 - 87.733 nM | HCC827, H2009, Calu-3 | Lung Adenocarcinoma | |

| Growth Inhibition IC50 | 10 nM | JIMT-1 | Breast Cancer | [3] |

| Growth Inhibition IC50 | 70 nM | SKBR-3 | Breast Cancer | [3] |

| Growth Inhibition IC50 | < 2 µM | MCF-7 | Breast Cancer | [2] |

| Growth Inhibition IC50 | < 2 µM | SKBR-3 | Breast Cancer | [2] |

| Growth Inhibition IC50 | < 2 µM | MDA-MB-231 | Breast Cancer | [2] |

| Growth Inhibition IC50 | 0.02 µM | ARPE-19 | Retinal Pigment Epithelial |

Experimental Protocols

HSP90 ATPase Activity Assay (Malachite Green Assay)

This colorimetric assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis by HSP90. The inhibition of this activity by this compound can be quantified to determine its IC50 value.

Materials:

-

Purified HSP90 protein

-

Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl2

-

ATP solution (e.g., 1 mM)

-

This compound (or other inhibitors) at various concentrations

-

Malachite Green Reagent (freshly prepared mixture of malachite green, ammonium molybdate, and polyvinyl alcohol)

-

Phosphate standard for calibration curve

-

96-well microplate

-

Plate reader

Procedure:

-

Reaction Setup: In a 96-well plate, add the assay buffer, purified HSP90 protein, and varying concentrations of this compound. Include a no-inhibitor control and a no-enzyme control.

-

Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to HSP90.

-

Initiate Reaction: Add ATP to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 60-120 minutes), allowing for ATP hydrolysis.

-

Stop Reaction & Color Development: Stop the reaction by adding the Malachite Green reagent. This reagent forms a colored complex with the free phosphate.

-

Measurement: After a short incubation at room temperature for color development, measure the absorbance at a wavelength of 620-640 nm using a microplate reader.

-

Data Analysis: Generate a phosphate standard curve to determine the concentration of Pi produced in each well. Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by plotting the inhibition percentage against the log of the inhibitor concentration.

Western Blot Analysis of HSP90 Client Protein Degradation

This technique is used to visualize and quantify the reduction in the levels of specific HSP90 client proteins following treatment with this compound.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against HSP90 client proteins (e.g., HER2, Akt, c-Raf) and a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system (e.g., chemiluminescence imager or X-ray film)

Procedure:

-

Cell Treatment: Culture the chosen cancer cells to 70-80% confluency. Treat the cells with various concentrations of this compound for a specific duration (e.g., 24, 48 hours). Include a vehicle-treated control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the client proteins of interest and the loading control overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, add the ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the client protein levels to the loading control to determine the relative decrease in protein expression.

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. benchchem.com [benchchem.com]

- 2. Hsp90 inhibitor this compound reduces ErbB2 levels and inhibits proliferation of the trastuzumab resistant breast tumor cell line JIMT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Video: Malachite Green Assay for the Discovery of Heat-Shock Protein 90 Inhibitors [jove.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Bacterial Hsp90 ATPase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assessment of Hsp90β-selective inhibitor safety and on-target effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Malachite Green Assay for the Discovery of Heat-Shock Protein 90 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to HSP90 Client Protein Degradation by 17-AAG

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism by which the Hsp90 inhibitor, 17-allylamino-17-demethoxygeldanamycin (17-AAG), induces the degradation of Hsp90 client proteins. This document details the underlying signaling pathways, offers quantitative data on the effects of this compound, and provides detailed experimental protocols for key assays.

Introduction: The HSP90 Chaperone Cycle and a Vulnerability in Cancer

Heat shock protein 90 (HSP90) is a highly conserved molecular chaperone crucial for the stability and function of a wide array of "client" proteins.[1] Many of these clients are key components of signal transduction pathways that are often dysregulated in cancer, playing critical roles in cell growth, proliferation, and survival.[1] In cancerous cells, HSP90 is frequently overexpressed and essential for maintaining the function of oncoproteins that drive tumor progression.[1] This reliance on HSP90 presents a therapeutic window for cancer treatment.

Mechanism of Action of this compound

This compound, a derivative of the natural product geldanamycin, is a potent inhibitor of HSP90.[1] Its mechanism of action involves the following key steps:

-

Binding to the N-terminal ATP Pocket: this compound competitively binds to the N-terminal adenosine triphosphate (ATP) binding pocket of HSP90.[1][2] This binding is with a significantly higher affinity in tumor-derived HSP90 compared to that from normal cells.

-

Inhibition of ATPase Activity: The binding of this compound inhibits the intrinsic ATPase activity of HSP90, which is critical for its chaperone function.[2]

-

Conformational Change and Client Protein Dissociation: The inhibition of ATPase activity locks HSP90 in a conformation that is unfavorable for client protein binding, leading to the dissociation of the client protein.[3]

-

Ubiquitination and Proteasomal Degradation: The dissociated, misfolded client proteins are recognized by the cellular protein quality control machinery. The E3 ubiquitin ligase, CHIP (carboxyl terminus of Hsp70-interacting protein), plays a key role in ubiquitinating these client proteins.[4][5] This polyubiquitination marks the client proteins for degradation by the 26S proteasome.[2][6]

Quantitative Data on this compound-Mediated Client Protein Degradation

The efficacy of this compound in promoting the degradation of HSP90 client proteins has been quantified in numerous studies. The following tables summarize key findings.

Table 1: Percentage Degradation of HSP90 Client Proteins Following this compound Treatment

| Client Protein | Cell Line | This compound Concentration | Duration (hours) | Percent Degradation (%) | Reference |

| Her2 | BT-474 | 100 nM | 24 | ~80% | [1] |

| Akt | HL-60 | 500 nM | 48 | ~60-70% | [1] |

| c-Raf | HL-60 | 500 nM | 48 | ~50-60% | [1] |

| total-Akt | MCF-7 | 3 µM | 48 | Not specified, but depleted | [7] |

| c-Raf | MCF-7 | 3 µM | 48 | Not specified, but depleted | [7] |

| IGF1R | A673 | 0.25 µmol/L | 24 and 72 | Degraded | [8] |

| c-kit | A673 | 0.25 µmol/L | 24 and 72 | Degraded | [8] |

| AKT | A673 | 0.25 µmol/L | 24 and 72 | Degraded | [8] |

Note: The extent of degradation can vary depending on the specific cell line, experimental conditions, and the client protein being assessed.

Table 2: GI50 (50% Growth Inhibition) Values for this compound in Breast Cancer Cell Lines

| Cell Line | GI50 (µM) after 72 hours | Reference |

| MCF-7 | 0.058 | |

| SKBR-3 | 0.021 | |

| MDA-MB-231 | 0.015 |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on HSP90 client protein degradation.

Western Blot Analysis for HSP90 Client Protein Degradation

This protocol is a standard method to quantify the reduction in specific protein levels following this compound treatment.[1]

Materials:

-

Cancer cell lines (e.g., MCF-7, BT-474)

-

This compound (stock solution in DMSO)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS), ice-cold

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-polyacrylamide gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (specific for client proteins and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for desired time points (e.g., 24, 48 hours).[1]

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer.[1] Centrifuge to pellet debris and collect the supernatant.[1]

-

Protein Quantification: Determine protein concentration using a BCA assay.[1]

-

Sample Preparation and SDS-PAGE: Normalize protein concentrations. Add Laemmli buffer and boil. Load equal amounts of protein onto an SDS-PAGE gel.[1]

-

Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.[1]

-

Immunoblotting:

-

Detection: Incubate the membrane with ECL substrate and visualize using a chemiluminescence imaging system.[1]

Immunoprecipitation of Ubiquitinated Proteins

This protocol allows for the specific isolation of ubiquitinated proteins to confirm that this compound induces the ubiquitination of HSP90 client proteins.

Materials:

-

Cells treated with this compound and a proteasome inhibitor (e.g., MG132) to allow accumulation of ubiquitinated proteins.

-

Lysis buffer containing deubiquitinase inhibitors (e.g., NEM).

-

Antibody against the specific HSP90 client protein.

-

Protein A/G agarose beads.

-

Wash buffer.

-

Elution buffer.

-

Antibody against ubiquitin for Western blot detection.

Procedure:

-

Cell Lysis: Lyse treated cells in a buffer containing deubiquitinase inhibitors.

-

Immunoprecipitation:

-

Elution and Analysis: Elute the immunoprecipitated proteins from the beads. Analyze the eluate by Western blotting using an anti-ubiquitin antibody to detect the ubiquitinated form of the client protein.

Cell Viability Assay (MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability after this compound treatment.

Materials:

-

Cells seeded in a 96-well plate.

-

This compound.

-

MTS reagent.

-

Plate reader.

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to attach overnight. Treat with a range of this compound concentrations.

-

MTS Addition: After the desired incubation period (e.g., 72 hours), add MTS reagent to each well.[10]

-

Incubation: Incubate the plate at 37°C for 1-4 hours.[10]

-

Measurement: Measure the absorbance at 490 nm using a plate reader.[10] The absorbance is proportional to the number of viable cells.

Visualizing the Pathway and Workflow

Diagrams generated using Graphviz (DOT language) illustrate the key signaling pathway and experimental workflow.

Caption: Signaling pathway of this compound-induced HSP90 client protein degradation.

Caption: General experimental workflow for studying this compound effects.

References

- 1. benchchem.com [benchchem.com]

- 2. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Balance Between Folding and Degradation for Hsp90-Dependent Client Proteins: A Key Role for CHIP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mode of cell death induced by the HSP90 inhibitor this compound (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ulab360.com [ulab360.com]

- 10. broadpharm.com [broadpharm.com]

The Pharmacokinetics and Pharmacodynamics of 17-AAG: A Technical Guide for Researchers

An In-depth Analysis of the Heat Shock Protein 90 Inhibitor Tanespimycin

Introduction

17-Allylamino-17-demethoxygeldanamycin (17-AAG), also known as tanespimycin, is a derivative of the natural product geldanamycin and a potent inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone essential for the conformational maturation, stability, and function of a wide array of client proteins, many of which are critical for cancer cell proliferation, survival, and signaling. By binding to the N-terminal ATP-binding pocket of Hsp90, this compound competitively inhibits its intrinsic ATPase activity, leading to the ubiquitination and subsequent proteasomal degradation of Hsp90 client proteins. This disruption of multiple oncogenic pathways simultaneously has made this compound a subject of extensive preclinical and clinical investigation in oncology. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, intended for researchers, scientists, and drug development professionals.

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound has been characterized in numerous preclinical and clinical studies. It is extensively metabolized, primarily by CYP3A4, to its active metabolite 17-amino-17-demethoxygeldanamycin (17-AG), which is equipotent to the parent compound. Both this compound and 17-AG are subject to hepatic and biliary excretion, with urinary excretion accounting for a minor fraction of elimination. The pharmacokinetics of this compound have been shown to be linear over a range of doses.[1]

Preclinical Pharmacokinetics in Mice

Studies in mouse xenograft models have been crucial in understanding the distribution and metabolism of this compound. After intraperitoneal administration, this compound demonstrates excellent bioavailability.[2]

Table 1: Pharmacokinetic Parameters of this compound and 17-AG in A2780 Xenograft-Bearing Mice Following a Single 80 mg/kg i.p. Dose

| Analyte | Tissue | Cmax (µmol/L) | Tmax (h) | AUC (µmol/L·h) |

| This compound | Plasma | 10.3 | 2 | 34.5 |

| Tumor | 15.6 | 4 | 52.6 | |

| Liver | 13.8 | 4 | 55.7 | |

| 17-AG | Plasma | 1.8 | 4 | 14.1 |

| Tumor | 3.5 | 8 | 29.8 | |

| Liver | 4.1 | 8 | 35.2 |

Data compiled from Banerji et al., 2005.

Clinical Pharmacokinetics in Adult Patients with Advanced Cancers

Multiple Phase I clinical trials have evaluated various dosing schedules of this compound, providing a wealth of pharmacokinetic data in cancer patients. These studies have established the dose-limiting toxicities (DLTs) and recommended Phase II doses for different regimens.

Table 2: Summary of this compound Pharmacokinetic Parameters from a Phase I Study with a Weekly Dosing Schedule

| Dose (mg/m²) | n | Cmax (µg/L) (Mean ± SD) | AUC (µg/L·h) (Mean ± SD) | Clearance (L/h) (Mean ± SD) | t½ (h) (Mean ± SD) |

| 180 | 3 | 3,738 ± 1,503 | 39,336 ± 26,746 | 30.7 ± 18.8 | 3.0 ± 1.9 |

| 240 | 3 | 4,892 ± 2,056 | 48,157 ± 22,865 | 31.9 ± 12.6 | 2.4 ± 1.9 |

| 320 | 3 | 6,364 ± 2,852 | 58,268 ± 27,587 | 37.7 ± 33.5 | 2.4 ± 1.9 |

| 450 | 3 | 8,998 ± 2,881 | 79,906 ± 39,336 | 32.2 ± 15.3 | 3.0 ± 1.9 |

Data adapted from Goetz et al., 2005.

Table 3: Summary of Pharmacokinetic Parameters of this compound and its Metabolite 17-AG from a Phase I Study with Various Intermittent Dosing Schedules

| Dose (mg/m²) | n | This compound Cmax (µmol/L) (Mean) | This compound AUC (µmol/L·h) (Mean) | This compound t½ (h) (Mean ± SD) | This compound Clearance (L/h/m²) (Mean ± SD) | 17-AG Cmax (µmol/L) (Mean) | 17-AG t½ (h) (Mean ± SD) |

| 56 | 6 | 1.05 | 3.32 | 2.5 ± 1.1 | 35.8 ± 16.5 | 0.5 ± 0.2 | 4.8 ± 2.6 |

| 112 | 4 | 2.27 | 7.91 | 2.9 ± 0.9 | 24.5 ± 11.2 | 1.0 ± 0.3 | 5.3 ± 2.9 |

| 220 | 6 | 6.21 | 18.9 | 3.4 ± 1.6 | 25.3 ± 10.4 | 2.4 ± 0.7 | 6.2 ± 4.7 |

Data extracted from Solit et al., 2007.[3]

Pharmacodynamics of this compound

The pharmacodynamic effects of this compound are a direct consequence of Hsp90 inhibition. The primary mechanism involves the disruption of the Hsp90 chaperone cycle, leading to the degradation of client proteins. A hallmark of Hsp90 inhibition is the compensatory induction of other heat shock proteins, most notably Hsp70.

Mechanism of Action and Signaling Pathway

This compound binds to the ATP-binding pocket in the N-terminal domain of Hsp90. This prevents the binding of ATP and locks the chaperone in an open conformation, which is incompetent for client protein activation. This leads to the recruitment of E3 ubiquitin ligases, such as CHIP (C-terminus of Hsp70-interacting protein), which polyubiquitinates the client protein, targeting it for degradation by the proteasome. The inhibition of Hsp90 also leads to the dissociation and activation of Heat Shock Factor 1 (HSF1), a transcription factor that upregulates the expression of heat shock proteins, including Hsp70.[2][4]

Key Pharmacodynamic Markers

The primary pharmacodynamic markers for this compound activity include:

-

Degradation of Hsp90 Client Proteins: A reduction in the levels of client proteins such as Raf-1, Akt, and CDK4 is a direct indicator of Hsp90 inhibition.[5][6]

-

Induction of Hsp70: The upregulation of Hsp70 protein is a robust and sensitive marker of the cellular stress response triggered by Hsp90 inhibition.[4][5]

Experimental Protocols

Quantification of this compound and 17-AG in Plasma

Method: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][7]

Protocol Outline (HPLC):

-

Sample Preparation:

-

Thaw frozen plasma samples on ice.

-

Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile) to the plasma sample.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Separation:

-

Inject the reconstituted sample onto a C18 reverse-phase HPLC column.

-

Elute with a mobile phase gradient (e.g., a mixture of acetonitrile and an aqueous buffer).

-

-

Detection:

-

Monitor the eluent using a UV detector at a specified wavelength.

-

-

Quantification:

-

Determine the concentrations of this compound and 17-AG by comparing their peak areas to a standard curve generated with known concentrations of the analytes.[3]

-

Western Blot Analysis of Hsp90 Client Proteins and Hsp70

Purpose: To assess the pharmacodynamic effects of this compound by measuring changes in the protein levels of Hsp90 clients (e.g., Raf-1, CDK4) and the induction of Hsp70.

Protocol Outline:

-

Cell Lysis and Protein Quantification:

-

Treat cells with this compound at various concentrations and for different durations.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for Raf-1, CDK4, Hsp70, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

Hsp90 ATPase Activity Assay

Purpose: To measure the inhibitory effect of this compound on the ATPase activity of Hsp90.

Method: Malachite Green Assay

Protocol Outline:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 100 mM Tris-HCl, 20 mM KCl, 6 mM MgCl₂).

-

Prepare a stock solution of ATP in the assay buffer.

-

Prepare serial dilutions of this compound in the assay buffer.

-

Prepare the Malachite Green reagent by mixing ammonium molybdate and malachite green solutions.

-

-

Assay Procedure:

-

In a 96-well plate, add the this compound dilutions. Include a no-inhibitor control (vehicle) and a no-enzyme control.

-

Add purified Hsp90 protein to each well (except the no-enzyme control) and pre-incubate.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at 37°C for a defined period (e.g., 90 minutes).

-

Stop the reaction by adding the Malachite Green reagent.

-

-

Measurement and Analysis:

-

Measure the absorbance at approximately 620 nm. The intensity of the color is proportional to the amount of inorganic phosphate released from ATP hydrolysis.

-

Calculate the percentage of ATPase activity inhibition for each concentration of this compound and determine the IC₅₀ value.

-

Cell Viability Assay (MTT Assay)

Purpose: To determine the cytotoxic and anti-proliferative effects of this compound on cancer cells.

Protocol Outline:

-

Cell Seeding and Treatment:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for a specified time (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).

-

Mandatory Visualizations

Experimental Workflow for a Preclinical Xenograft Study

Logical Relationship between this compound Pharmacokinetics and Pharmacodynamics

Conclusion

This compound is a potent Hsp90 inhibitor with a well-characterized pharmacokinetic and pharmacodynamic profile. Its mechanism of action, involving the degradation of a multitude of oncoproteins, makes it an attractive agent for cancer therapy. This technical guide has summarized key pharmacokinetic data from preclinical and clinical studies, detailed essential experimental protocols for its evaluation, and provided visual representations of its mechanism and the interplay between its pharmacokinetics and pharmacodynamics. The information presented herein serves as a valuable resource for scientists and clinicians working on the development and application of Hsp90-targeted therapies. While this compound itself has faced challenges in clinical development, the knowledge gained from its study has been instrumental in the advancement of next-generation Hsp90 inhibitors.

References

- 1. Phase I pharmacokinetic-pharmacodynamic study of 17-(allylamino)-17-demethoxygeldanamycin (17AAG, NSC 330507), a novel inhibitor of heat shock protein 90, in patients with refractory advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of 17-allylamino-17-demethoxygeldanamycin (this compound) in transgenic mouse models of frontotemporal lobar degeneration and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phase I Trial of 17-Allylamino-17-Demethoxygeldanamycin in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PET Monitoring the Induction of HSF1/HSP70 Expression Following this compound Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetics and Dose Escalation of the Heat Shock Protein Inhibitor this compound in Combination with Bortezomib in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

The Journey of a Chaperone Inhibitor: An In-depth Technical Guide to the Cellular Uptake and Distribution of 17-AAG

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Allylamino-17-demethoxygeldanamycin (17-AAG), a derivative of the natural product geldanamycin, has been a cornerstone in the development of inhibitors targeting Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of a multitude of client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis. By inhibiting Hsp90, this compound disrupts these oncogenic signaling pathways, making it a compound of significant interest in cancer therapy. This technical guide provides a comprehensive overview of the cellular uptake, distribution, and mechanisms of action of this compound, with a focus on quantitative data, detailed experimental protocols, and visual representations of the key processes involved.

Data Presentation: Quantitative Insights into this compound Activity

The cellular response to this compound is dependent on the cell type and the specific molecular characteristics of the cancer. The following tables summarize key quantitative data related to the efficacy and cellular interactions of this compound.

Table 1: In Vitro Efficacy of this compound in Human Breast Cancer Cell Lines

| Breast Cancer Cell Line | Subtype | GI50 (µM) after 72h |

| MCF-7 | ER-positive | <2[1] |

| SKBR-3 | HER2-overexpressing | <2[1] |

| MDA-MB-231 | Triple-negative | <2[1] |

Table 2: In Vivo Tumor Uptake of Radiolabeled this compound

| Xenograft Model | Administration Route | Tumor Uptake (%ID/g) |

| H460 human NSCLC | Intravenous | Specific tumor uptake observed |

| H460 human NSCLC | Intratumoral | Significantly improved uptake vs. intravenous |

Table 3: Effect of this compound on Intracellular Choline Metabolite Concentrations in MCF-7 Cells

| Metabolite | Treatment | Concentration (fmol/cell) | Fold Change vs. Control |

| Intracellular Choline | Control | 0.5 ± 0.1 | - |

| This compound (3 µM, 48h) | 1.3 ± 0.4 | 2.66 | |

| Phosphocholine (PC) | Control | 19.3 ± 3.4 | - |

| This compound (3 µM, 48h) | 34.7 ± 2.8 | 1.80 | |

| Glycerophosphocholine (GPC) | Control | 2.5 ± 1.0 | - |

| This compound (3 µM, 48h) | 5.5 ± 1.3 | 2.16 |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are protocols for key experiments used to study the cellular uptake and effects of this compound.

Protocol 1: Cellular Uptake Assay for this compound using LC-MS/MS

This protocol is adapted from methods developed for the quantification of this compound in plasma and can be applied to in vitro cell culture experiments.[2]

1. Cell Culture and Treatment:

-

Seed cells of interest in 6-well plates at a density that allows for 70-80% confluency on the day of the experiment.

-

On the day of the experiment, remove the culture medium and wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

-

Add fresh, serum-free medium containing the desired concentration of this compound to each well. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for the desired time points (e.g., 15 min, 30 min, 1h, 2h, 4h) at 37°C in a humidified incubator.

2. Cell Lysis and Extraction:

-

At each time point, aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular this compound.

-

Add 200 µL of ice-cold acetonitrile containing an internal standard (e.g., 17-DMAG) to each well to lyse the cells and precipitate proteins.

-

Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

Vortex the samples for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the protein precipitate.

3. Sample Analysis by LC-MS/MS:

-

Transfer the supernatant to a clean tube for analysis.

-

Inject an aliquot of the supernatant into an HPLC system coupled to a triple-quadrupole mass spectrometer.

-

Chromatography Conditions (example):

-

Column: Agilent Zorbax SB-phenyl (50 mm x 2.1 mm, 5 µm)

-

Mobile Phase: Gradient of acetonitrile and water with 0.1% glacial acetic acid.

-

Flow Rate: 500 µL/min.

-

-

Mass Spectrometry Conditions (example):

-

Ionization Mode: Atmospheric pressure chemical ionization (APCI) in negative ion mode.

-

Selected Reaction Monitoring (SRM):

-

This compound: m/z 584.3 > 541.3

-

17-AG (metabolite): m/z 544.2 > 501.2

-

17-DMAG (internal standard): m/z 615.3 > 572.3

-

-

4. Quantification:

-

Create a standard curve by spiking known concentrations of this compound into cell lysate from untreated cells.

-

Quantify the intracellular concentration of this compound by comparing the peak area ratio of this compound to the internal standard against the standard curve.

-

Normalize the results to the total protein concentration or cell number in each well.

Protocol 2: Subcellular Fractionation to Determine this compound Distribution

This protocol allows for the separation of major cellular compartments to assess the localization of this compound or its effects on Hsp90 client proteins in different organelles.

1. Cell Treatment and Harvesting:

-

Treat cells with this compound as described in Protocol 1.

-

After treatment, wash the cells with ice-cold PBS and harvest them by scraping.

-

Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C and discard the supernatant.

2. Cytoplasmic and Nuclear Fractionation:

-

Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES pH 7.9, 1.5 mM MgCl2, 10 mM KCl, with protease and phosphatase inhibitors).

-

Incubate on ice for 15 minutes to allow the cells to swell.

-

Lyse the cells using a Dounce homogenizer with a tight-fitting pestle (10-20 strokes).

-

Centrifuge the homogenate at 720 x g for 5 minutes at 4°C to pellet the nuclei.

-

Collect the supernatant, which contains the cytoplasmic fraction.

-

Wash the nuclear pellet with the hypotonic buffer and centrifuge again. The final pellet is the nuclear fraction.

3. Mitochondrial and Microsomal Fractionation:

-

Take the cytoplasmic fraction from the previous step and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the mitochondria.

-

The supernatant from this step is the cytosolic fraction.

-

The pellet is the mitochondrial fraction.

-

To isolate the microsomal fraction, centrifuge the cytosolic fraction at 100,000 x g for 1 hour at 4°C. The resulting pellet is the microsomal fraction.

4. Analysis:

-

The concentration of this compound in each fraction can be determined by LC-MS/MS as described in Protocol 1.

-

Alternatively, the protein concentration of each fraction can be determined, and equal amounts of protein can be analyzed by Western blotting to assess the levels of Hsp90 client proteins (e.g., Akt, c-Raf, HER2) and organelle-specific markers to confirm the purity of the fractions.[3][4]

Protocol 3: P-glycoprotein (P-gp) Efflux Assay

This assay determines if this compound is a substrate of the efflux transporter P-glycoprotein (ABCB1).

1. Cell Culture:

-

Use a cell line known to overexpress P-gp (e.g., NCI/ADR-RES) and its parental, drug-sensitive counterpart (e.g., OVCAR-8).

2. Calcein-AM Efflux Assay:

-

Seed both cell lines in a 96-well plate.

-

Pre-treat the cells with a known P-gp inhibitor (e.g., verapamil) or the test compound (this compound) for 30-60 minutes.

-

Add Calcein-AM, a fluorescent P-gp substrate, to all wells and incubate for 30-60 minutes.

-

Wash the cells with PBS to remove extracellular Calcein-AM.

-

Measure the intracellular fluorescence using a fluorescence plate reader.

-

A higher fluorescence signal in the presence of the inhibitor or this compound (compared to the control) indicates inhibition of P-gp-mediated efflux.

3. Direct this compound Efflux Assay:

-

Load the cells with this compound for a defined period.

-

Wash the cells and incubate them in fresh, this compound-free medium.

-

Collect the medium and the cell lysate at different time points.

-

Quantify the amount of this compound in the medium and the cells using LC-MS/MS.

-

A faster decrease in intracellular this compound concentration in P-gp overexpressing cells compared to parental cells would suggest that it is a substrate for P-gp.

Mandatory Visualizations

Diagrams are essential for visualizing complex biological processes and experimental designs. The following diagrams were generated using the Graphviz DOT language.

Caption: Mechanism of action of this compound.

Caption: Inhibition of the PI3K/AKT pathway by this compound.

Caption: Workflow for studying this compound cellular effects.

The Role of Drug Transporters in this compound Distribution

The efficacy of intracellularly acting drugs like this compound is significantly influenced by the activity of drug transporters, particularly the ATP-binding cassette (ABC) transporter superfamily. These transporters can actively efflux drugs out of the cell, thereby reducing their intracellular concentration and therapeutic effect.

-

P-glycoprotein (P-gp/ABCB1): Studies have shown that ansamycin-based Hsp90 inhibitors, including this compound, can be substrates for P-gp.[5] Overexpression of P-gp in cancer cells can lead to resistance to this compound.[5]

-

Breast Cancer Resistance Protein (BCRP/ABCG2): BCRP is another major ABC transporter implicated in multidrug resistance. While its specific role in this compound transport is less defined than that of P-gp, it is known to transport a wide range of anticancer drugs and could potentially contribute to resistance.[6][7][8][9][10]

-

Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1): MRP1 is known to transport a variety of conjugated and unconjugated organic anions and can contribute to multidrug resistance.[11][12] Its specific interaction with this compound requires further investigation.

Conclusion

This technical guide provides a foundational understanding of the cellular uptake and distribution of this compound. The provided quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows offer a comprehensive resource for researchers in the field of cancer biology and drug development. A thorough understanding of how this compound enters cancer cells, where it localizes, and how it is affected by drug transporters is critical for optimizing its therapeutic potential and overcoming mechanisms of resistance. Future research should focus on generating more detailed quantitative data on the cellular pharmacokinetics of this compound across a wider range of cancer cell types and further elucidating the specific roles of various drug transporters in its disposition.

References

- 1. benchchem.com [benchchem.com]

- 2. Development and validation of a rapid and sensitive high-performance liquid chromatography-mass spectroscopy assay for determination of 17-(allylamino)-17-demethoxygeldanamycin and 17-(amino)-17-demethoxygeldanamycin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. P-glycoprotein confers acquired resistance to 17-DMAG in lung cancers with an ALK rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of the Breast Cancer Resistance Protein (BCRP/ABCG2) in Drug Transport—an Update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Breast cancer resistance protein (BCRP/ABCG2): its role in multidrug resistance and regulation of its gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of Breast Cancer Resistance Protein (BCRP/ABCG2) in Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Drug transporters: recent advances concerning BCRP and tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of the breast cancer resistance protein (ABCG2) in drug transport - Europub [europub.co.uk]

- 11. Toxicological relevance of the multidrug resistance protein 1, MRP1 (ABCC1) and related transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Multidrug Resistance Protein 1 (MRP1, ABCC1), a “Multitasking” ATP-binding Cassette (ABC) Transporter - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Early Preclinical Studies of 17-AAG

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-allylamino-17-demethoxygeldanamycin (17-AAG), a derivative of the ansamycin antibiotic geldanamycin, emerged as a promising anti-cancer agent in early preclinical studies due to its unique mechanism of action targeting Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the conformational maturation and stability of a wide array of "client" proteins, many of which are oncoproteins that drive tumor growth and survival.[1][2][3] By inhibiting the ATPase activity of Hsp90, this compound leads to the proteasomal degradation of these client proteins, thereby disrupting multiple oncogenic signaling pathways simultaneously.[4][5] This guide provides a comprehensive technical overview of the foundational preclinical research on this compound, focusing on its in vitro and in vivo efficacy, pharmacokinetic profile, and the molecular pathways it perturbs.

Quantitative Data Summary

The following tables summarize the key quantitative findings from early preclinical evaluations of this compound across various cancer models.

Table 1: In Vitro Anti-proliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| BT474 | Breast Cancer | 5-6 | [2] |

| N87 | Breast Cancer | 5-6 | [2] |

| SKOV3 | Breast Cancer | 5-6 | [2] |

| SKBR3 | Breast Cancer | 5-6, 70 | [2][4] |

| LNCaP | Prostate Cancer | 25-45 | [2] |

| LAPC-4 | Prostate Cancer | 25-45 | [2] |

| DU-145 | Prostate Cancer | 25-45 | [2] |

| PC-3 | Prostate Cancer | 25-45 | [2] |

| JIMT-1 | Breast Cancer | 10 | [4] |

| Ba/F3 (wild-type BCR-ABL) | Leukemia | 5200 | [2] |

| Ba/F3 (T315I BCR-ABL mutant) | Leukemia | 2300 | [2] |

| Ba/F3 (E255K BCR-ABL mutant) | Leukemia | 1000 | [2] |

| H1437 | Lung Adenocarcinoma | 3.473 | [5] |

| H1650 | Lung Adenocarcinoma | 3.764 | [5] |

| H358 | Lung Adenocarcinoma | 4.662 | [5] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Cancer Type | This compound Dose and Schedule | Tumor Growth Inhibition | Reference |

| G-415 | Gallbladder Cancer | 25 mg/kg, i.p., daily for 5 days/week for 4 weeks | 69.6% reduction in tumor size | [6] |

| CWR22 (androgen-dependent) | Prostate Cancer | 50 mg/kg | 67% | [2] |

| CWR22R (androgen-independent) | Prostate Cancer | 50 mg/kg | 80% | [2] |

| CWRSA6 (androgen-independent) | Prostate Cancer | 50 mg/kg | 68% | [2] |

| HCT116 | Colon Cancer | 80 mg/kg, i.p., daily for 5 days | Significant reduction in tumor volume | [5] |

Table 3: Preclinical Pharmacokinetics of this compound in Mice

| Dose (mg/kg) | Route | Cmax (µg/mL) | AUC (µg/mL·min) | Bioavailability | Reference |

| 60 | i.v. | 5.8 - 19.3 | 1738 | N/A | [7] |

| 40 | i.v. | 8.9 - 19.0 | 625 | N/A | [7] |

| 26.67 | i.v. | 4.8 - 6.1 | 402 | N/A | [7] |

| 40 | i.p. | - | - | 99% | [7] |

| 40 | oral | - | - | 24% | [7] |

Experimental Protocols

Detailed methodologies for key experiments cited in the early preclinical evaluation of this compound are provided below.

Western Blot Analysis for Hsp90 Client Protein Degradation

This protocol is a standard method to assess the pharmacodynamic effect of this compound on its target proteins.

1. Cell Culture and Treatment:

-

Culture cancer cell lines (e.g., BT474, LNCaP) in appropriate media and conditions until they reach 70-80% confluency.

-

Treat cells with varying concentrations of this compound (e.g., 0.5, 1, 2.5, 5 µM) for a specified duration (e.g., 24 or 48 hours). Include a vehicle-treated control (e.g., DMSO).[8][9]

2. Protein Extraction:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.[1]

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

4. SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[10][11]

-

Incubate the membrane overnight at 4°C with primary antibodies specific for Hsp90 client proteins (e.g., HER2, Akt, c-Raf, Cyclin D1) and a loading control (e.g., β-actin, GAPDH).[1][6]